2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
Overview
Description
“2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H17NO4S . It has a molecular weight of 271.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15) . This code provides a specific string of characters that represents the molecular structure of the compound.Scientific Research Applications
Synthesis and Structural Characterization
Research on sulfonamide compounds often focuses on their synthesis and structural characterization, which is foundational for their application in various scientific fields. For example, Sarojini et al. (2012) detailed the synthesis and X-ray structural characterization of a sulfonamide compound, providing insights into its molecular geometry, vibrational frequencies, and stability through natural bond orbital analysis. Such studies are critical for understanding the chemical and physical properties of sulfonamide derivatives, paving the way for their application in material science and drug development (Sarojini et al., 2012).
Molecular Docking and Biological Evaluation
Sulfonamide derivatives are also explored for their biological activities, including antimicrobial and enzyme inhibition properties. For instance, Işık et al. (2019) investigated benzenesulfonamide derivatives for their inhibition on human paraoxonase and conducted molecular docking studies to understand the binding interactions with the enzyme. These activities highlight the potential of sulfonamide compounds in the development of new therapeutic agents (Işık et al., 2019).
Material Science Applications
In the field of material science, sulfonamide compounds have been studied for their photochromic properties and applications in the development of advanced materials. Ortyl et al. (2002) synthesized methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene, demonstrating the potential of these compounds in creating materials with reversible optical properties, useful for various technological applications (Ortyl et al., 2002).
Advanced Synthesis Techniques
Advanced synthesis techniques involving sulfonamide compounds are crucial for creating complex molecules with potential applications in drug discovery and material science. For example, Huang and Vogel (2004) detailed a one-pot, four-component synthesis of polyfunctional sulfones, showcasing the versatility of sulfonamide derivatives in synthetic chemistry and their potential to contribute to the development of novel compounds with diverse functionalities (Huang & Vogel, 2004).
Safety and Hazards
Properties
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZITZKOYCHUDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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